Des(benzylpyridyl) Atazanavir
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Overview
Description
Des(benzylpyridyl) Atazanavi is a metabolite of Atazanavir, a highly selective HIV-1 protease inhibitor. This compound is formed through the N-dealkylation of Atazanavir, which is catalyzed by cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6 . Des(benzylpyridyl) Atazanavi plays a significant role in the pharmacokinetics and pharmacodynamics of Atazanavir, contributing to both its therapeutic efficacy and potential toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des(benzylpyridyl) Atazanavi involves the N-dealkylation of Atazanavir. This reaction is typically carried out using cytochrome P450 enzymes in vitro. The process involves incubating Atazanavir with liver microsomes or recombinant enzymes that express CYP3A4 and CYP2D6 . The reaction conditions include maintaining a physiological pH and temperature, and the presence of necessary cofactors such as NADPH.
Industrial Production Methods
Industrial production of Des(benzylpyridyl) Atazanavi is not commonly practiced as it is primarily a research compound. large-scale synthesis would likely involve bioreactors equipped with immobilized enzymes or engineered microbial strains capable of expressing the required cytochrome P450 enzymes. The process would be optimized for yield and purity, with subsequent purification steps such as chromatography to isolate the desired metabolite .
Chemical Reactions Analysis
Types of Reactions
Des(benzylpyridyl) Atazanavi undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can occur at various positions on the molecule, potentially leading to the formation of hydroxylated metabolites.
Reduction: Although less common, reduction reactions can modify the functional groups present on the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylpyridyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen in the presence of cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and substituted derivatives of Des(benzylpyridyl) Atazanavi. These derivatives can exhibit different pharmacological properties and are often studied to understand the metabolism and activity of Atazanavir .
Scientific Research Applications
Des(benzylpyridyl) Atazanavi is primarily used in scientific research to study the metabolism and pharmacokinetics of Atazanavir. Its applications include:
Chemistry: Understanding the metabolic pathways and identifying potential drug-drug interactions.
Biology: Investigating the role of cytochrome P450 enzymes in drug metabolism.
Medicine: Assessing the efficacy and toxicity of Atazanavir and its metabolites in HIV treatment.
Industry: Developing improved formulations and delivery methods for Atazanavir
Mechanism of Action
Des(benzylpyridyl) Atazanavi exerts its effects by interacting with the same molecular targets as Atazanavir, primarily the HIV-1 protease enzyme. By inhibiting this enzyme, it prevents the cleavage of viral polyproteins, thereby inhibiting the maturation of infectious viral particles. The pathways involved include the cytochrome P450-mediated metabolism, which influences the concentration and activity of the compound in the body .
Comparison with Similar Compounds
Similar Compounds
Atazanavir: The parent compound, a highly selective HIV-1 protease inhibitor.
Des(benzyl) Atazanavir: Another metabolite formed through N-dealkylation, but without the pyridyl group.
Hydroxylated Atazanavir: Metabolites formed through oxidation reactions.
Uniqueness
Des(benzylpyridyl) Atazanavi is unique due to its specific formation pathway and its role in the overall pharmacokinetics of Atazanavir. Unlike other metabolites, it retains the pyridyl group, which can influence its binding affinity and interaction with the HIV-1 protease enzyme. This uniqueness makes it a valuable compound for studying the detailed mechanisms of Atazanavir metabolism and action .
Properties
IUPAC Name |
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43N5O7/c1-25(2,3)19(29-23(35)37-7)21(33)28-17(14-16-12-10-9-11-13-16)18(32)15-27-31-22(34)20(26(4,5)6)30-24(36)38-8/h9-13,17-20,27,32H,14-15H2,1-8H3,(H,28,33)(H,29,35)(H,30,36)(H,31,34)/t17-,18-,19+,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAXFCAWZAZCNR-VNTMZGSJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CNNC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CNNC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43N5O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192224-24-0 |
Source
|
Record name | Des(benzylpyridyl) atazanavir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192224240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DES(BENZYLPYRIDYL) ATAZANAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86FTF3PBY2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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